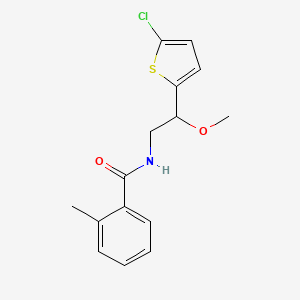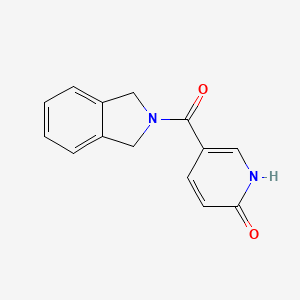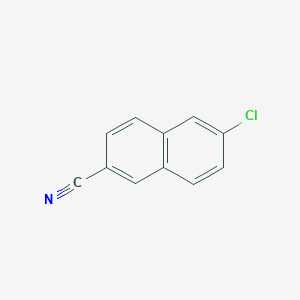![molecular formula C10H19NO2 B2880790 2-(1,4-Dioxaspiro[4.5]dec-6-yl)ethylamine CAS No. 99176-23-5](/img/structure/B2880790.png)
2-(1,4-Dioxaspiro[4.5]dec-6-yl)ethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, the synthesis of 2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamides from 2-acetylcyclohexanone via palladium-catalysed aminocarbonylation has been described . In this process, 6-(1-Iodovinyl)-1,4-dioxaspiro[4.5]decane, an iodoalkene obtained from 2-acetylcyclohexanone via ethylene ketal formation, hydrazone formation, and iodination, was aminocarbonylated in the presence of a palladium-phosphine precatalyst .Mécanisme D'action
2-(1,4-Dioxaspiro[4.5]dec-6-yl)ethylamine acts as a selective and potent agonist of the sigma-1 receptor, a protein that is involved in various cellular processes, including calcium signaling, protein folding, and stress response. The activation of the sigma-1 receptor by this compound leads to the modulation of various neurotransmitter systems in the brain, including the dopamine and serotonin systems.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of calcium signaling, and the promotion of neuroprotection. It has also been found to have anti-inflammatory effects and to regulate the expression of various genes involved in cellular stress response.
Avantages Et Limitations Des Expériences En Laboratoire
2-(1,4-Dioxaspiro[4.5]dec-6-yl)ethylamine has several advantages for lab experiments, including its high potency and selectivity for the sigma-1 receptor, which allows for the precise modulation of neurotransmitter systems. However, its use in lab experiments is limited by its complex synthesis method and the lack of commercially available sources.
Orientations Futures
There are several future directions for research on 2-(1,4-Dioxaspiro[4.5]dec-6-yl)ethylamine, including the development of more efficient synthesis methods, the identification of new therapeutic applications, and the elucidation of its molecular mechanism of action. Additionally, the potential use of this compound in combination with other drugs for the treatment of neurological disorders warrants further investigation.
Conclusion
This compound is a promising chemical compound with potential applications in various scientific research fields. Its selective and potent activation of the sigma-1 receptor makes it a valuable tool for studying neurotransmitter systems in the brain and their interactions with receptors. Further research on this compound is necessary to fully understand its potential therapeutic effects and to develop more efficient synthesis methods.
Méthodes De Synthèse
2-(1,4-Dioxaspiro[4.5]dec-6-yl)ethylamine can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the use of various reagents and catalysts, including sodium hydride, triethylamine, and palladium on carbon. The final product is obtained through purification using chromatography techniques.
Applications De Recherche Scientifique
2-(1,4-Dioxaspiro[4.5]dec-6-yl)ethylamine has been used in various scientific research applications, including drug discovery and development, chemical biology, and neuroscience. It has been found to have potential therapeutic effects in treating various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression. This compound has also been used as a tool for studying the role of neurotransmitters in the brain and their interactions with receptors.
Propriétés
IUPAC Name |
2-(1,4-dioxaspiro[4.5]decan-6-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c11-6-4-9-3-1-2-5-10(9)12-7-8-13-10/h9H,1-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNWNLEUMWKOIGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C(C1)CCN)OCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(m-tolyloxy)acetamide](/img/structure/B2880708.png)
![1-(4-Bromo-2-methylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2880709.png)


![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-5-(3-methyl-2-thienyl)-1,3,4-oxadiazole](/img/structure/B2880714.png)

![2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl 3,4,5-trimethoxybenzenecarboxylate](/img/structure/B2880719.png)


![N-(2-ethylphenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
![3-Bromospiro[4.5]decane](/img/structure/B2880724.png)
![N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2880727.png)

![1-{1-[(2-Fluorophenyl)methyl]benzimidazol-2-yl}butan-1-ol](/img/structure/B2880730.png)
